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Abstract

This technical guide provides a comprehensive overview of the toxicological profile and safety
assessment of (22R)-Budesonide, the more potent epimer of the synthetic glucocorticoid
budesonide. Budesonide is widely used for its anti-inflammatory effects in the treatment of
asthma and other inflammatory diseases. This document synthesizes available non-clinical
safety data, including pharmacokinetics, acute and repeated-dose toxicity, genotoxicity,
carcinogenicity, and reproductive and developmental toxicity. While much of the historical
toxicological data has been generated using the epimeric mixture of budesonide, this guide
places a special emphasis on the stereoselective pharmacokinetics and the known higher
potency of the (22R) epimer. Detailed methodologies for key toxicological studies are provided,
and relevant signaling pathways are illustrated to offer a deeper understanding of the
compound's mechanism of action and potential toxicities. This guide is intended to be a
valuable resource for researchers, scientists, and drug development professionals engaged in
the evaluation of glucocorticoids.

Introduction

Budesonide is a potent, non-halogenated glucocorticoid that exists as a 1:1 mixture of two
epimers, (22R)-Budesonide and (22S)-Budesonide.[1] The (22R) epimer is known to be
several times more potent in its anti-inflammatory activity than the (22S) epimer.[2] This
enhanced potency necessitates a thorough understanding of its specific toxicological profile.
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This document aims to provide a detailed safety assessment of (22R)-Budesonide, drawing
from studies conducted on the epimeric mixture and highlighting stereoselective differences
where data is available.

Pharmacokinetics and Metabolism

Stereoselectivity is a key factor in the pharmacokinetics of budesonide. The two epimers exhibit
different pharmacokinetic properties, which can influence their safety profiles.

Table 1: Comparative Pharmacokinetic Parameters of Budesonide Epimers in Humans
(Intravenous Administration)

Parameter (22R)-Budesonide (22S)-Budesonide Reference
Plasma half-life (t¥2) 2.66 £0.57 h 2.71+£0.69h [3114]
Volume of distribution
425 +100 L 245+ 38 L [3][4]
(VB)
Plasma clearance 117 +40L/h 67+19L/h [3114]
Approximately 6 times
AUC(0-) Lower ] [5][6]
higher
Total Body Clearance
0.17 [5][6]

Ratio (22S/22R)

The larger volume of distribution for the (22R) epimer may suggest a higher tissue affinity.[3][4]
Both epimers are characterized by high plasma clearance, indicating rapid metabolism
primarily in the liver.[3][4] The metabolism of the two epimers also differs, with the (22R) epimer
yielding 16a-hydroxyprednisolone and the (22S) epimer producing a metabolite tentatively
identified as 23-hydroxybudesonide.[7] In vitro studies have shown that the (22R) epimer
undergoes greater biotransformation than the (22S) epimer in human hepatic, bronchial, and
colonic tissues.[8]

Non-Clinical Toxicology

The following sections summarize the toxicological findings for budesonide. It is important to
note that these studies were largely conducted using the epimeric mixture.
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Acute Toxicity

Acute toxicity studies with budesonide have been conducted in various species via oral,

intravenous, intraperitoneal, subcutaneous, and intrarectal administration.[3]

Repeated-Dose Toxicity

Chronic toxicity studies in rats have shown dose-dependent decreases in body weight gain and

food intake at higher doses. Pathological changes associated with glucocorticoid activity were

observed in the liver, lymph nodes, thymus, mammary glands, and uterus at higher dose levels.

Table 2: Summary of Findings in a 26-Week Subcutaneous Toxicity Study of Budesonide in

Rats

Dose Level (pgl/kg/day)

Key Findings

Reference

No significant morphological

effects.

20

Decreased body weight gain,
reduced lymphocytes, acinar
hyperplasia in mammary

glands, dilation of the uterine

lumen.

80

Decreased body weight gain,
reduced lymphocytes,
panacinar hepatocytic fine
vacuolation (females), acinar
hyperplasia in mammary
glands, dilation of the uterine

lumen.

Genotoxicity

Budesonide has been evaluated in a comprehensive battery of genotoxicity tests and has not

shown evidence of genotoxic potential.

Table 3: Summary of Genotoxicity Studies for Budesonide
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Assay Result Reference

Ames Test (S. typhimurium) Negative [3]

Mouse Lymphoma Cell
Forward Gene Mutation Negative [3]
(TK+/-) Test

Human Lymphocyte

] Negative [3]
Chromosome Aberration Test
Drosophila melanogaster Sex- )
) ) ) Negative [3]
linked Recessive Lethality Test
Rat Hepatocyte UDS Test Negative [3]
Mouse Micronucleus Test Negative [3]

Carcinogenicity

Carcinogenicity studies with budesonide have been conducted in rats and mice.

Table 4: Summary of Carcinogenicity Studies for Budesonide
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Species Duration

Route

Key Findings Reference

Sprague-Dawley
2 years
Rat (male)

Oral

Statistically
significant
increase in
gliomas at 50
pa/kg. Increased
incidence of
primary
hepatocellular [3]
tumors at 225
pa/kg. A
subsequent
study did not
confirm the
increase in

gliomas.

Sprague-Dawley
2 years
Rat (female)

Oral

No tumorigenicity
observed up to [3]
50 pg/kg.

Mouse 91 weeks

Oral

No treatment-
related

. - (3]
carcinogenicity

up to 200 pg/kg.

Reproductive and Developmental Toxicity

Budesonide has been shown to be teratogenic and embryocidal in rabbits and rats.[3]

Table 5: Summary of Reproductive and Developmental Toxicity of Budesonide in Rats
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Dose Levels

Study Type Route Key Findings Reference
(nglkg)
Fertility and Early
. No effect on
Embryonic Subcutaneous Up to 100 N [3]
fertility.
Development
At 20 pg/kg:
Decrease in

prenatal viability,

up viability at
Prenatal and p- P Y )
birth and during
Postnatal Subcutaneous 5,20 ) [3]
lactation, and
Development
maternal body-

weight gain. No
such effects at 5

pa/kg.

Experimental Protocols

The following sections provide an overview of the methodologies for key toxicological
experiments, based on OECD guidelines.

Bacterial Reverse Mutation Test (Ames Test) - Based on
OECD 471

This test evaluates the potential of a substance to induce gene mutations in bacteria.

o Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100,
TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

» Method: The test substance is incubated with the bacterial strains in the presence and
absence of a metabolic activation system (S9 mix from rat liver). The mixture is then plated
on a minimal agar medium lacking the required amino acid.

o Evaluation: A positive result is indicated by a concentration-related increase in the number of
revertant colonies compared to the solvent control.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/6705451/
https://pubmed.ncbi.nlm.nih.gov/6705451/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15613620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

In Vivo Mammalian Erythrocyte Micronucleus Test -
Based on OECD 474

This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts.
o Test System: Rodents, typically mice or rats.

o Method: Animals are exposed to the test substance, usually via oral gavage or
intraperitoneal injection, at three dose levels. Bone marrow or peripheral blood is collected at
appropriate time points (e.g., 24 and 48 hours after treatment). The cells are stained, and
polychromatic erythrocytes are scored for the presence of micronuclei.

o Evaluation: A significant, dose-related increase in the frequency of micronucleated
polychromatic erythrocytes in treated animals compared to controls indicates a positive
result.

Carcinogenicity Study - Based on OECD 451

This long-term study assesses the carcinogenic potential of a substance.
o Test System: Typically rats and mice of both sexes.

e Method: The test substance is administered daily for a major portion of the animal's lifespan
(e.g., 24 months for rats, 18-24 months for mice), usually via the oral route in the diet or by
gavage. At least three dose levels and a concurrent control group are used, with at least 50
animals per sex per group.

o Evaluation: The study evaluates the incidence, type, and time to appearance of tumors in
treated groups compared to the control group. A comprehensive histopathological
examination of all organs and tissues is performed.

Prenatal Developmental Toxicity Study - Based on OECD
414

This study investigates the potential adverse effects of a substance on the developing fetus.

o Test System: Pregnant rodents (usually rats) and a second species (usually rabbits).
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e Method: The test substance is administered to pregnant females during the period of
organogenesis. The dams are euthanized just prior to term, and the uterine contents are
examined. Fetuses are evaluated for external, visceral, and skeletal malformations.

« Evaluation: Endpoints include maternal toxicity, and fetal effects such as resorptions, fetal
weight, and the incidence of malformations and variations.

Signaling Pathways and Experimental Workflows

Caption: Glucocorticoid Receptor Signaling Pathway of (22R)-Budesonide.
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Caption: Generalized Preclinical Toxicology Assessment Workflow.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b15613620?utm_src=pdf-body
https://www.benchchem.com/product/b15613620?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15613620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion and Safety Assessment

(22R)-Budesonide is the more potent epimer of budesonide, a widely used glucocorticoid. The
available toxicological data, primarily from studies on the epimeric mixture, indicate that
budesonide is not genotoxic. Carcinogenicity studies in rodents have shown some evidence of
tumorigenicity at high doses in male rats, a finding that is not uncommon for glucocorticoids.
Reproductive and developmental toxicity studies have demonstrated teratogenic and
embryocidal effects in animals, which is a class effect for corticosteroids.

The stereoselective pharmacokinetics of budesonide, with the (22R) epimer having a larger
volume of distribution and greater in vitro biotransformation, are important considerations in its
safety assessment. While a complete and separate in-vivo toxicological profile for (22R)-
Budesonide is not extensively available in the public domain, its higher potency suggests that
its safety profile is a critical component of the overall safety of the budesonide mixture. The
established therapeutic window and extensive clinical use of budesonide provide a strong basis
for its continued use, with appropriate monitoring for known glucocorticoid-related side effects.
Further research into the specific toxicological properties of the (22R) epimer could provide a
more refined understanding of its safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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